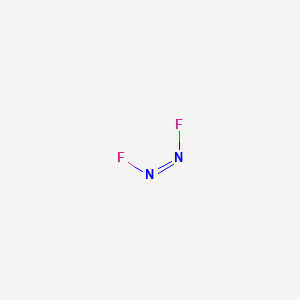

(Z)-Difluorodiazene

Description

Historical Context of Difluorodiazene Isomerism Studies

The study of difluorodiazene isomerism has been a subject of considerable interest because, contrary to what might be expected from steric hindrance, the (Z)-isomer is thermodynamically more stable than the (E)-isomer. dovepress.comnih.govacs.org At 25°C, the equilibrium mixture consists of approximately 90% of the (Z)-isomer. dovepress.comresearchgate.net This phenomenon has prompted numerous theoretical and experimental investigations to understand the underlying factors governing this stability.

Early research focused on separating and characterizing the two isomers. It was found that while the trans isomer is less stable, it can be stored in glass vessels. The cis isomer, however, reacts with glass over a period of about two weeks to produce silicon tetrafluoride and nitrous oxide. wikipedia.org

Subsequent studies have employed computational and spectroscopic methods to probe the structural and energetic differences between the isomers. High-level electronic structure calculations have confirmed that cis-N₂F₂ is more stable than trans-N₂F₂ by approximately 1.4 kcal/mol at 298 K. nih.govacs.orgdtic.mil Theoretical analyses, including density functional theory (DFT) and localized molecular orbital studies, have provided deeper insights. These studies indicate that the higher stability of the (Z)-isomer is linked to several factors:

Shorter N-N Bond: The nitrogen-nitrogen double bond is shorter in the (Z)-isomer compared to the (E)-isomer, suggesting a stronger bond. dovepress.comresearchgate.nettandfonline.com

Chemical Hardness: The (Z)-isomer has been found to have a higher chemical hardness and lower softness, which, according to the principle of maximum hardness, correlates with greater stability. dovepress.comtandfonline.comdovepress.com

The interconversion between the two isomers is slow at low temperatures, allowing for their separation. wikipedia.org However, the uncatalyzed isomerization process has a high energy barrier (around 60 kcal/mol), which is higher than the energy required for the dissociation of N₂F₂. nih.govacs.org This isomerization can be catalyzed by strong Lewis acids. acs.orgdtic.mil

| Property | (Z)-Difluorodiazene (cis) | (E)-Difluorodiazene (trans) |

|---|---|---|

| Boiling Point | -105.75 °C wikipedia.org | -111.45 °C wikipedia.org |

| Melting Point | < -195 °C wikipedia.org | -172 °C wikipedia.org |

| Dipole Moment | 0.16 D wikipedia.org | 0 D wikipedia.org |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | 69.5 kJ/mol wikipedia.org | 82.0 kJ/mol wikipedia.org |

| Parameter | This compound (cis) | (E)-Difluorodiazene (trans) |

|---|---|---|

| N-N Bond Length (Å) | ~1.239 researchgate.net | ~1.241 researchgate.net |

| N-F Bond Length (Å) | ~1.239 researchgate.net | ~1.239 researchgate.net |

| ∠FNN Bond Angle (°) | ~114.6 researchgate.net | ~110.0 researchgate.net |

Significance of this compound in Advanced Chemical Research

The significance of this compound in advanced chemical research stems primarily from its unique reactivity with strong fluoride (B91410) ion acceptors, such as antimony pentafluoride (SbF₅) and arsenic pentafluoride (AsF₅). wikipedia.org This reactivity opens pathways to the synthesis of novel inorganic compounds.

When this compound reacts with these powerful Lewis acids, it forms the linear fluorodiazonium cation, [N≡N−F]⁺. wikipedia.org This cation is a key component in the formation of stable salts, including:

Fluorodiazonium hexafluoroantimonate(V): [N≡N−F]⁺[SbF₆]⁻ wikipedia.org

Fluorodiazonium hexafluoroarsenate(V): [N≡N−F]⁺[AsF₆]⁻ wikipedia.org

The synthesis of these N₂F⁺ salts is a critical step in the field of high-energy-density materials. nih.govacs.orgdtic.mil These salts serve as important precursors for the production of polynitrogen compounds, such as the pentanitrogen cation (N₅⁺). nih.govdtic.mil The N₂F⁺ cation itself is of fundamental interest due to its structure, featuring one of the shortest experimentally observed N-N triple bonds (1.089 Å) and N-F bonds (1.257 Å). wikipedia.orgnih.govacs.org The ability to generate and stabilize such high-energy species underscores the unique role of this compound as a reagent in inorganic synthesis and materials science.

Structure

3D Structure

Properties

CAS No. |

13812-43-6 |

|---|---|

Molecular Formula |

C7H4ClIO2 |

Molecular Weight |

66.011 g/mol |

IUPAC Name |

(Z)-difluorodiazene |

InChI |

InChI=1S/F2N2/c1-3-4-2/b4-3- |

InChI Key |

DUQAODNTUBJRGF-ARJAWSKDSA-N |

SMILES |

N(=NF)F |

Isomeric SMILES |

N(=N\F)\F |

Canonical SMILES |

N(=NF)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of Z Difluorodiazene

Quantum Chemical Methodologies Applied to Difluorodiazene Systems

A range of advanced quantum chemical techniques has been employed to model and understand the behavior of difluorodiazene isomers, providing detailed theoretical data.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a widely utilized method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost.

Hybrid functionals, such as the Becke, three-parameter, Lee-Yang-Parr (B3LYP) functional, combined with basis sets like 6-31+G(d,p), have been instrumental in characterizing the structural and electronic properties of difluorodiazene isomers. These calculations provide optimized geometries, vibrational frequencies, and relative energy stabilities.

Studies employing B3LYP/6-31+G(d,p) have determined key geometric parameters for both cis- and trans-difluorodiazene. For the (Z)-difluorodiazene (cis-N₂F₂), the N-N bond length is calculated to be 1.239 Å, with N-F bond lengths of 1.239 Å, and an ∠FNN bond angle of 114.59°. In contrast, the trans isomer (E)-difluorodiazene exhibits a slightly longer N-N bond of 1.241 Å, with identical N-F bond lengths of 1.239 Å and an ∠FNN bond angle of 109.93°. dovepress.com

Regarding relative stability, DFT calculations using B3LYP/6-31+G(d,p) have yielded varying perspectives. Some studies suggest that the trans isomer is more stable than the cis isomer by approximately 16.33 kcal/mol, based on calculations for related azo compounds where the method was also applied to difluorodiazene. researcher.lifenih.gov However, other DFT investigations, particularly those focusing on chemical hardness and the principle of maximum hardness, indicate that the cis isomer of difluorodiazene may possess higher stability due to enhanced delocalization of lone pairs on fluorine atoms and stronger N-N bonding. dovepress.comresearchgate.net These findings highlight the nuanced nature of predicting relative isomer stability and the sensitivity to specific DFT approximations.

Vibrational analysis using B3LYP/6-31+G(d,p) has also been performed. For the trans isomer of difluorodiazene, specific IR-active vibrational modes were identified: an asymmetric N-F stretch at 996.20 cm⁻¹, an in-plane FNN bend at 418.86 cm⁻¹, and an out-of-plane FNN bend at 361.43 cm⁻¹. researchgate.net

Table 1: Optimized Geometric Parameters for Difluorodiazene Isomers (B3LYP/6-31+G(d,p))

| Parameter | This compound (cis) | (E)-Difluorodiazene (trans) |

| N-N Bond Length (Å) | 1.239 | 1.241 |

| N-F Bond Length (Å) | 1.239 | 1.239 |

| ∠FNN Angle (°) | 114.59 | 109.93 |

Table 2: Relative Stability of Difluorodiazene Isomers (DFT Calculations)

| Isomer Comparison | Relative Energy (kcal/mol) | Method/Basis Set | Notes |

| cis vs. trans (Stability) | trans > cis (approx. 16.33) | B3LYP/6-31+G(d,p) | Based on studies of related azo compounds, applied to DFDZ. researcher.lifenih.gov |

| cis vs. trans (Stability) | cis > trans (qualitative) | DFT (e.g., hardness) | Based on principle of maximum hardness and lone pair delocalization. dovepress.comresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. Studies have utilized TD-DFT, often in conjunction with functionals like PBE0 or CAM-B3LYP, to investigate the electronic transitions in difluorodiazene systems. researchgate.net While specific excitation energies for this compound are not detailed in the provided snippets, TD-DFT calculations on related azo compounds have shown characteristic π–π* transition bands, with examples including bands at λmax 423.53 nm for trans-AzoFL and 359.45 nm for cis-AzoFL. researcher.life This methodology is crucial for understanding the photophysical properties and potential photochemical behavior of such molecules.

Ab Initio Methods

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, offer higher accuracy, particularly for complex electronic structures and energetics.

Coupled-Cluster (CC) methods, especially Coupled Cluster Singles Doubles and perturbative Triples (CCSD(T)), are considered benchmark methods for calculating molecular energies with high accuracy. High-level electronic structure calculations, including CCSD(T) with correlation-consistent basis sets extrapolated to the complete basis set (CBS) limit, have been performed for difluorodiazene. These studies indicate that the cis isomer of N₂F₂ is more stable than the trans isomer by approximately 1.4 kcal/mol at 298 K. researchgate.net This result, obtained through rigorous ab initio treatment, provides a more definitive energetic comparison between the isomers, suggesting a preference for the cis configuration at the highest level of theory.

Table 3: Relative Stability of Difluorodiazene Isomers (High-Level Ab Initio)

| Isomer Comparison | Relative Energy (kcal/mol) | Method/Basis Set | Notes |

| cis vs. trans (Stability) | cis > trans (1.4) | CCSD(T)/CBS | At 298 K, indicating cis isomer preference. researchgate.net |

For systems where electronic configurations are not well-described by a single determinant, multireference methods are essential. State-Specific Multireference Coupled Cluster (SS-MRCC) and Complete Active Space Self-Consistent Field (CASSCF) methods have been applied to study the relative stabilities of 1,2-difluoroethylene (B154328) and 1,2-difluorodiazene. researcher.liferesearchgate.netlookchem.comacs.orgresearchgate.net These advanced ab initio techniques reveal an energetic preference for the cis isomer, often referred to as the "cis-effect," even when considering potential destabilizing mechanisms. acs.org Specifically, SS-MRCC methods, often built upon CASSCF calculations (e.g., CAS(2,2)), provide a robust description of the electronic structure changes associated with cis-trans isomerization. researchgate.netlookchem.comacs.org These methods are crucial for accurately capturing the electronic behavior of molecules where static and dynamic electron correlation are significant.

Compound List:

this compound

(E)-Difluorodiazene

Difluorodiazene (general)

Fluorene

AzoFL (trans-bis(9H-fluoren-2-yl)diazene)

AzoFL (cis-bis(9H-fluoren-2-yl)diazene)

Advanced Electronic Structure and Chemical Bonding Analysis

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to understand the electronic structure of molecules by transforming delocalized molecular orbitals into localized ones that resemble the Lewis structures familiar to chemists. For this compound, NBO analysis has been employed to investigate the nature and strength of intra- and intermolecular interactions, as well as to understand electron delocalization.

Studies on related systems and general NBO principles indicate that this analysis can reveal donor-acceptor orbital interactions, such as the delocalization of lone pairs of electrons from fluorine atoms into antibonding orbitals of adjacent bonds. For the cis isomer of difluorodiazene, localized molecular orbital studies suggest a higher strength of delocalization of lone pairs on the fluorine atoms compared to the trans isomer. This enhanced delocalization is believed to contribute to the increased stability of the cis isomer dovepress.com. NBO analysis is instrumental in quantifying these delocalization effects and understanding their energetic contributions to molecular stability and intermolecular bonding mdpi.comnih.govuni-muenchen.deuba.ar.

Conceptual Density Functional Theory Parameters (Chemical Hardness and Softness)

Conceptual Density Functional Theory (CDFT) provides a framework for understanding chemical reactivity through various descriptors derived from the electron density. Among these, chemical hardness and softness are key parameters that relate to a molecule's resistance to deformation of its electron cloud.

Computational studies using Density Functional Theory (DFT) have indicated that the this compound (cis isomer) exhibits higher chemical hardness and lower chemical softness compared to its trans counterpart dovepress.comdovepress.com. This finding aligns with the principle of maximum hardness, which posits that systems tend towards a state of maximum hardness, often correlating with greater stability dovepress.comdovepress.compku.edu.cnresearchgate.net. The higher hardness suggests that the cis isomer is less susceptible to electronic perturbation, contributing to its observed stability.

Energy Partitioning Approaches for Bond Contributions

Energy partitioning methods are employed to decompose the total energy of a molecule into contributions from individual atoms and bonds, thereby elucidating the factors responsible for bond strengths and molecular stability. For difluorodiazene isomers, these approaches have shed light on the reasons behind their relative stabilities.

Computational Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods are widely used to predict the vibrational frequencies of molecules, which are directly related to their infrared (IR) and Raman spectra. These calculations provide valuable information for identifying and characterizing molecular structures.

Harmonic and Anharmonic Vibrational Frequency Calculations

Harmonic and anharmonic vibrational frequency calculations are standard tools in computational chemistry for predicting the vibrational modes of a molecule. Harmonic calculations treat the potential energy surface as a parabola around the equilibrium geometry, while anharmonic calculations account for the non-parabolic nature of the potential energy surface, providing more accurate fundamental frequencies molpro.netgaussian.com.

Studies have discussed differences in vibrational frequencies between the cis and trans isomers of difluorodiazene tandfonline.com. While specific calculated frequencies for the (Z)-isomer were not detailed in the provided snippets, experimental data for the trans isomer (E)-difluorodiazene lists several vibrational frequencies. These include Ag modes at 1523, 1018, and 603 cm⁻¹, and Au modes at 364, 991, and 423 cm⁻¹, with an associated zero-point energy of 2461.0 cm⁻¹ nist.gov. The accuracy of such calculations can be further refined through the use of scaling factors, which account for anharmonicity and other effects, with various model chemistries showing varying degrees of success scispace.comarxiv.org.

Table 1: Experimental Vibrational Frequencies for (E)-Difluorodiazene

| Mode | Symmetry | Frequency (cm⁻¹) | Intensity (km mol⁻¹) |

|---|---|---|---|

| ν₁ | Ag | 1523 | - |

| ν₂ | Ag | 1018 | - |

| ν₃ | Ag | 603 | - |

| ν₄ | Au | 364 | - |

| ν₅ | Bu | 991 | - |

| ν₆ | Bu | 423 | 1979 |

Source: nist.gov Zero-Point Energy (ZPE): 2461.0 cm⁻¹ nist.gov

Raman Scattering Activity Simulations

Simulating Raman scattering activity provides insights into which vibrational modes are expected to be active in a Raman spectrum. Density Functional Theory (DFT) calculations, employing methods like B3LYP with a 6-31+G(d,p) basis set, have been performed to determine the Raman scattering activities for difluorodiazene isomers acs.orgnih.govcolab.ws. These calculations are crucial for predicting and interpreting experimental Raman spectra, aiding in the confirmation of molecular structures and properties.

Computational Studies on Isomerization Pathways and Dynamics

The isomerization of this compound (cis) to its trans isomer ((E)-difluorodiazene) is a significant aspect of its chemical dynamics. Computational studies have investigated the mechanisms and energy barriers associated with this process.

Investigations into the cis-trans isomerization of difluorodiazene have revealed that the inversion pathway, which would involve rotation within the molecular plane, is hindered by a centrifugal barrier. Consequently, torsion, an out-of-plane motion, is identified as the primary or sole observed pathway for isomerization between the cis and trans forms researchgate.net. Furthermore, theoretical calculations have indicated an energetic preference for the cis isomer, suggesting a "cis-effect" that contributes to its greater stability relative to the trans isomer tandfonline.com.

Potential Energy Surface (PES) Exploration for Isomerization

The potential energy surface (PES) provides a fundamental framework for understanding molecular transformations, including isomerization. Theoretical studies have explored the PES of difluorodiazene to map out the energy requirements and pathways for its cis-trans isomerization. These explorations involve calculating the energy of the molecule at various atomic configurations, identifying stable minima (representing isomers) and saddle points (representing transition states) that connect them. Such detailed PES mapping is crucial for predicting reaction rates and understanding the feasibility of different isomerization mechanisms researchgate.netrsc.orgresearchgate.net. Research indicates that the cis isomer of difluorodiazene is generally found to be more stable than the trans isomer, with the N-N bond being shorter in the cis configuration, contributing to its enhanced stability dovepress.com.

Mechanisms of Interconversion: In-Plane Inversion versus Out-of-Plane Torsion

Two primary mechanisms have been proposed for the cis-trans isomerization of diazene-like molecules, including difluorodiazene: in-plane inversion and out-of-plane torsion researchgate.netrsc.orgresearchgate.net.

In-plane inversion would involve the atoms moving through the plane of the molecule.

Out-of-plane torsion involves rotation around the N=N double bond.

Computational studies have consistently revealed that for both diazene (N₂H₂) and difluorodiazene (N₂F₂), a significant centrifugal barrier exists for the inversion pathway. This barrier effectively prevents classical inversion from occurring, thereby rendering out-of-plane torsion as the dominant and, in many cases, the sole viable mechanism for cis-trans isomerization researchgate.netrsc.orgresearchgate.netlookchem.com. This finding is robust across various theoretical levels of electronic structure theory.

Activation Energy Barriers and Transition State Characterization

The characterization of transition states and the determination of activation energy barriers are central to understanding isomerization dynamics. For the uncatalyzed trans-cis isomerization of difluorodiazene, theoretical calculations have identified a substantial activation energy barrier. This barrier, associated with rotation around the N=N double bond, has been reported to be approximately 60 kcal/mol researchgate.netlookchem.comdtic.mil. This value is notably higher than the energy required for the dissociation of N₂F₂ into nitrogen and fluorine atoms, suggesting that under certain conditions, dissociation might compete with or even precede uncatalyzed isomerization researchgate.net. While experimental data for the activation energy of uncatalyzed isomerization is less direct, computational studies provide critical insights into the energetic profile of this process.

Data Table: Activation Energy Barrier for this compound Isomerization

| Process | Activation Energy (kcal/mol) | Mechanism | Reference(s) |

| Trans-Cis Isomerization | 60 | Rotation about N=N bond | researchgate.netlookchem.comdtic.mil |

Ab Initio Classical Trajectory Simulations of Isomerization Dynamics

To gain a deeper understanding of the dynamic processes involved in isomerization, ab initio classical trajectory simulations have been employed. These simulations track the movement of atoms over time on a calculated potential energy surface, providing a dynamic picture of the isomerization process. Studies on both diazene and difluorodiazene using these methods have confirmed the theoretical predictions regarding the isomerization mechanisms researchgate.netrsc.orgresearchgate.net. Specifically, the simulations have corroborated the existence of the centrifugal barrier that impedes inversion, reinforcing that out-of-plane torsion is the primary pathway through which cis-trans isomerization occurs researchgate.netrsc.orgresearchgate.netlookchem.com. These simulations allow researchers to observe the molecular motion directly and to validate the energetic profiles derived from static electronic structure calculations.

Synthetic Methodologies for Z Difluorodiazene

Advanced Preparation Routes and Reaction Conditions

The preparation of (Z)-difluorodiazene has been approached through various chemical transformations, leveraging the reactivity of nitrogen-fluorine compounds and specific precursor molecules.

Synthesis via Fluorine Reactions with Azides

One established pathway for synthesizing difluorodiazene involves the reaction of elemental fluorine with azides. Specifically, the reaction of sodium azide (B81097) with elemental fluorine in a rotating reactor has been reported. This method typically involves the intermediate formation of fluorine azide (FN₃), which is then treated under controlled temperature conditions (e.g., 70-75°C in a nickel coil) to yield difluorodiazene. This route often preferentially forms the trans isomer, but variations in conditions can influence isomer distribution. researchgate.net

Controlled Decomposition of Fluorinated Azides

The controlled thermal decomposition of fluorinated azides also serves as a viable route to difluorodiazene. This method relies on the controlled breakdown of specific fluorinated azide precursors. While details on specific fluorinated azides used for the exclusive synthesis of the (Z)-isomer are scarce in the provided search results, the general principle involves generating the N=N bond and incorporating fluorine atoms from the azide precursor. researchgate.netavcr.cz

Photolytic Synthesis from Tetrafluorohydrazine (B154578)

Photolysis offers a distinct method for generating difluorodiazene. The photolysis of tetrafluorohydrazine (N₂F₄) has been identified as a route to dinitrogen difluoride (N₂F₂), which exists as cis and trans isomers. This process typically involves irradiating N₂F₄, sometimes in the presence of other reagents like bromine, to yield N₂F₂. wikipedia.orgumich.edu

Reaction of Dinitrogen Tetrafluoride with Metal Carbonyls

The reaction between dinitrogen tetrafluoride (N₂F₄) and metal carbonyls has been explored as a synthetic strategy. While direct evidence for the specific synthesis of this compound via this route is not explicitly detailed in the provided snippets, metal carbonyls are known to react with various nitrogen-fluorine compounds, suggesting potential for such transformations. dalalinstitute.comlkouniv.ac.indavuniversity.orglibretexts.orgsu.edu.pk

Aqueous-Based Synthetic Approaches (e.g., N,N-difluorourea with strong bases)

Aqueous-based methods have been developed for preparing dinitrogen difluoride. One such approach involves the reaction of N,N-difluorourea with strong bases, such as concentrated potassium hydroxide, in an aqueous medium. This method can yield dinitrogen difluoride, often with a preference for the trans isomer, but with a reported yield of approximately 40%. wikipedia.orgumich.edu

Catalytic and Stoichiometric Reactions Involving Metal Salts and Nitrogen Fluorides

Reactions employing metal salts in conjunction with nitrogen fluorides represent another avenue for synthesizing nitrogen-containing fluorine compounds. While specific examples leading to this compound are not detailed, the broader field of nitrogen-fluorine chemistry involves such catalytic and stoichiometric transformations. fluorine1.ruresearchgate.net

Compound List

this compound (cis-Difluorodiazene, FNNF)

Elemental Fluorine (F₂)

Sodium Azide (NaN₃)

Fluorine Azide (FN₃)

Tetrafluorohydrazine (N₂F₄)

Dinitrogen Difluoride (N₂F₂)

N,N-Difluorourea

Potassium Hydroxide (KOH)

Metal Carbonyls (general class)

Metal Salts (general class)

Nitrogen Fluorides (general class)

Isomer-Specific Synthesis and Separation Techniques

Difluorodiazene (N₂F₂) exists as two distinct geometric isomers: the cis form (this compound) and the trans form ((E)-difluorodiazene). Most synthetic routes typically yield a mixture of these isomers, necessitating effective separation techniques to obtain pure samples of either the cis or trans form.

Synthesis of Isomeric Mixtures: Early synthetic approaches often resulted in mixtures of both cis and trans isomers. For instance, the decomposition of fluorine azide (FN₃) was identified as a source of dinitrogen difluoride in 1952 wikipedia.org. Later research indicated that improved syntheses for both cis- and trans-N₂F₂ have been developed researchgate.net. One method for preparing trans-difluorodiazine involves the reaction of tetrafluorohydrazine (N₂F₄) with aluminum chloride (AlCl₃), yielding approximately a 45% yield of the trans isomer dtic.mil. Another reported method involves the reaction of N,N-difluorourea with concentrated potassium hydroxide, which produces a mixture of difluorodiazene isomers with a higher proportion of the trans isomer wikipedia.org. Photolysis of tetrafluorohydrazine in the presence of bromine also yields dinitrogen difluoride wikipedia.org.

Separation Techniques: The separation of the cis and trans isomers is achievable due to differences in their physical properties.

Low-Temperature Fractionation: The cis and trans isomers of difluorodiazene can be separated by low-temperature fractionation wikipedia.orgresearchgate.netdovepress.com. This technique exploits differences in their boiling points. While specific boiling points for difluorodiazene isomers are reported as -105.75 °C for the cis isomer and -111.45 °C for the trans isomer wikipedia.org, similar compounds like 1,2-difluoroethylene (B154328) have isomers with distinct boiling points (-53.1 °C for E and -26.0 °C for Z) that allow for separation via fractional distillation beilstein-journals.org.

Chromatographic Methods: While not explicitly detailed for difluorodiazene in the provided literature, general chromatographic techniques are effective for separating geometric isomers of other compounds. Common column chromatography has been used to separate E/Z isomers of aromatic-substituted tetraphenylethylene (B103901) derivatives with high yields rsc.org. High-Performance Liquid Chromatography (HPLC) is also a recognized method for separating geometric isomers researchgate.net.

Isomer Interconversion: It is important to note that isomer interconversion can occur, particularly catalyzed by strong Lewis acids, which can lead to an equilibrium mixture of cis and trans forms wikipedia.orgresearchgate.netdovepress.com. The cis isomer is generally considered more stable and predominates at room temperature, existing at approximately 90% of the mixture compared to about 10% for the trans isomer at 25°C wikipedia.orgdovepress.com.

Table 1: Properties and Synthesis of Difluorodiazene Isomers

| Property/Method | cis-Difluorodiazene | trans-Difluorodiazene | Notes |

| Boiling Point | -105.75 °C | -111.45 °C | wikipedia.org |

| Predominance at 25°C | ~90% | ~10% | wikipedia.org |

| Relative Stability | More stable (theoretically) | Less stable (theoretically) | dovepress.com |

| Synthesis Yield (example) | N/A | ~45% (from N₂F₄/AlCl₃) | dtic.mil |

| Separation Method | Low-temperature fractionation, Chromatography | Low-temperature fractionation, Chromatography | wikipedia.orgresearchgate.netdovepress.comrsc.orgresearchgate.net |

| Reactivity with Lewis Acids | More reactive | Less reactive | wikipedia.orgresearchgate.net |

Characterization of Impurities and Byproducts in Synthetic Preparations

Ensuring the purity of synthesized chemical compounds is paramount, especially in research and development. The characterization of impurities and byproducts in synthetic preparations of difluorodiazene involves a suite of analytical techniques designed to identify, quantify, and elucidate the structures of unintended substances. While specific impurities arising from difluorodiazene synthesis are not detailed in the provided literature snippets, the general principles and methodologies for impurity profiling are well-established.

General Principles of Impurity Characterization: Impurities in chemical synthesis can originate from various sources, including unreacted starting materials, intermediates, side-reaction products, reagents, catalysts, and degradation products conicet.gov.ar. Identifying and controlling these impurities is crucial for understanding reaction pathways, optimizing synthetic yields, and ensuring the quality and reliability of the final product veeprho.comlcms.cz. Purification steps, such as washing with aqueous caustic soda and trap-to-trap vacuum distillation, are employed to remove impurities from crude products like trans-difluorodiazine dtic.mil.

Analytical Techniques for Impurity Characterization: A comprehensive approach to impurity characterization typically employs a combination of spectroscopic and chromatographic methods:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H, ¹³C, ¹⁹F, and 2D NMR techniques, is indispensable for determining the structure of organic molecules and their impurities. It provides detailed information about the connectivity and environment of atoms within a molecule conicet.gov.arveeprho.commdpi.comnih.gov.

Mass Spectrometry (MS): Coupled with chromatographic techniques (e.g., HPLC-MS, GC-MS, LC-MS/MS), MS provides molecular weight information and fragmentation patterns that aid in identifying unknown compounds conicet.gov.arveeprho.comlcms.czmdpi.comnih.gov. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental compositions mdpi.comnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in impurities, providing complementary structural information to NMR and MS conicet.gov.armdpi.com.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are vital for separating mixtures and quantifying the levels of various components, including impurities. Preparative HPLC can also be employed to isolate and purify impurities for further characterization or use as reference standards veeprho.comlcms.cz.

Other Characterization Techniques:

Elemental Analysis: Provides the empirical formula of a compound by determining the percentage composition of elements researchgate.netacs.org.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to assess the thermal stability and phase transitions of compounds and their impurities researchgate.netacs.org.

X-ray Diffraction (XRD): Useful for determining the solid-state structure and crystallinity of compounds and potentially crystalline impurities mdpi.comresearchgate.net.

The application of these techniques allows chemists to build a comprehensive profile of the impurities present in a synthetic preparation, facilitating process optimization and ensuring the purity of the target compound.

Reactivity and Reaction Pathways of Z Difluorodiazene

Mechanisms of Fluorination Reactions

While (Z)-difluorodiazene itself is not directly employed as a common organic fluorinating agent in broad synthetic applications, its primary role in fluorination chemistry stems from its ability to react with strong fluoride (B91410) ion acceptors. This interaction leads to the formation of the highly electrophilic fluorodiazonium cation ([N≡N−F]⁺), which can then act as a potent fluorinating species. The mechanism involves the abstraction of a fluoride ion from N₂F₂ by a Lewis acid, generating the cationic fragment. This process is a key route to generating reactive fluorine-containing cations for further chemical transformations. wikipedia.orgdtic.milworktribe.comwikipedia.orgbeilstein-journals.org

Reactions with Fluoride Ion Acceptors

This compound, particularly the cis isomer, readily reacts with strong Lewis acids that function as fluoride ion acceptors. These reactions are significant as they lead to the formation of novel cationic species.

Formation and Characterization of the Fluorodiazonium Cation ([N≡N−F]⁺)

The reaction of cis-difluorodiazene with potent fluoride ion acceptors, such as antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅), results in the formation of the linear fluorodiazonium cation ([N≡N−F]⁺). wikipedia.orgresearchgate.netuoa.grosti.govwikipedia.org This cation is characterized by unusually short N-N and N-F bond lengths. Experimental data from solid-state studies indicate an N-N bond length of approximately 1.089(9) Å and an N-F bond length of approximately 1.257(8) Å. wikipedia.orgresearchgate.net These bond lengths are among the shortest experimentally observed for these types of bonds, attributed to the high s-character of the nitrogen hybrid orbitals and the formal positive charge on the cation. researchgate.netuoa.grlookchem.comresearchgate.net Theoretical studies further support the linear structure and the short bond distances, providing insights into the electronic structure and bonding characteristics of this species. uoa.grresearchgate.net

Table 1: Bond Lengths in the Fluorodiazonium Cation ([N≡N−F]⁺)

| Bond | Experimental Length (Å) | Theoretical Length (Å) | Notes |

| N-N | 1.089(9) | ~1.089-1.10 | Among the shortest observed N-N bonds. |

| N-F | 1.257(8) | ~1.22-1.246 | Among the shortest observed N-F bonds. |

Synthesis and Properties of Fluorodiazonium Salts

The reaction of cis-difluorodiazene with arsenic pentafluoride (AsF₅) yields the white solid salt, fluorodiazonium hexafluoroarsenate(V), with the formula [N≡N−F]⁺[AsF₆]⁻. wikipedia.orgresearchgate.netwikipedia.org Similarly, reaction with antimony pentafluoride (SbF₅) produces fluorodiazonium hexafluoroantimonate(V), [N≡N−F]⁺[SbF₆]⁻. wikipedia.org These hexafluoroarsenate (B1215188) and hexafluoroantimonate salts are stable compounds that serve as isolable forms of the fluorodiazonium cation. The synthesis of the hexafluoroarsenate salt has been achieved in high yield from trans-difluorodiazene via thermal trans-cis isomerization in the presence of AsF₅. researchgate.net

Oxidative Reactivity of the N₂F⁺ Cation

The fluorodiazonium cation ([N≡N−F]⁺) is recognized for its significant oxidative power. It has been shown to oxidize noble gases like Xenon (Xe) and interhalogen compounds such as Chlorine monofluoride (ClF) to form species like XeF⁺ and ClF₂⁺, respectively. researchgate.netlookchem.comresearchgate.net However, its oxidizing capability is not universal; it does not oxidize more stable or less reactive species such as Chlorine pentafluoride (ClF₅), Bromine pentafluoride (BrF₅), Iodine pentafluoride (IF₅), Xenon tetrafluoride (XeF₄), Nitrogen trifluoride (NF₃), or Oxygen (O₂). researchgate.netlookchem.comresearchgate.net

Table 2: Oxidative Reactivity of the N₂F⁺ Cation

| Species Oxidized | Species Not Oxidized |

| Xe | ClF₅ |

| ClF | BrF₅ |

| IF₅ | |

| XeF₄ | |

| NF₃ | |

| O₂ |

Thermal and Photochemical Dissociation and Decomposition Pathways

Difluorodiazene (N₂F₂) itself is known to be a thermal decomposition product of fluorine azide (B81097) (FN₃). wikipedia.org The cis isomer of difluorodiazene is notably reactive towards glass, undergoing decomposition over time to form silicon tetrafluoride (SiF₄) and nitrous oxide (N₂O). wikipedia.org Photolysis of tetrafluorohydrazine (B154578) (N₂F₄) can also lead to the formation of difluorodiazene, alongside other byproducts. wikipedia.org While these reactions describe the formation or decomposition of N₂F₂, specific detailed pathways for the thermal or photochemical dissociation of N₂F₂ into smaller fragments are not extensively detailed in the provided literature snippets.

Compound List:

this compound (cis-difluorodiazene)

(E)-Difluorodiazene (trans-difluorodiazene)

Fluorodiazonium Cation ([N≡N−F]⁺)

Fluorodiazonium hexafluoroantimonate(V) ([N≡N−F]⁺[SbF₆]⁻)

Fluorodiazonium hexafluoroarsenate(V) ([N≡N−F]⁺[AsF₆]⁻)

Antimony pentafluoride (SbF₅)

Arsenic pentafluoride (AsF₅)

Tetrafluorohydrazine (N₂F₄)

Fluorine azide (FN₃)

Silicon tetrafluoride (SiF₄)

Nitrous oxide (N₂O)

Xenon (Xe)

Chlorine monofluoride (ClF)

Chlorine pentafluoride (ClF₅)

Bromine pentafluoride (BrF₅)

Iodine pentafluoride (IF₅)

Xenon tetrafluoride (XeF₄)

Nitrogen trifluoride (NF₃)

Oxygen (O₂)

Hexafluoroarsenate (AsF₆⁻)

Hexafluoroantimonate (SbF₆⁻)

Advanced Spectroscopic Characterization of Z Difluorodiazene

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and confirming molecular structures by analyzing the vibrational modes of a molecule. For (Z)-difluorodiazene, IR spectroscopy provides characteristic absorption bands that are diagnostic of its specific structure and stereochemistry. The N=N stretching vibration is a key indicator, typically appearing in the range of 1500-1600 cm⁻¹ researchgate.netuomustansiriyah.edu.iq. The presence of fluorine atoms leads to characteristic N-F stretching vibrations, often observed at higher wavenumbers, generally between 900 and 1100 cm⁻¹ researchgate.netuomustansiriyah.edu.iqpg.edu.pl. Bending modes also contribute to the IR spectrum, offering further confirmation of the molecule's geometry. The specific frequencies and intensities of these bands are sensitive to the cis (Z) configuration, allowing for its distinction from the trans isomer libretexts.org.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Assignment |

| N=N Stretch | 1500-1600 | N=N stretching |

| N-F Stretch (asymmetric) | 900-1100 | N-F stretching |

| N-F Stretch (symmetric) | 900-1100 | N-F stretching |

| Bending Modes | Variable | F-N=N bending |

Microwave Spectroscopy for Precise Structural Determination and Dipole Moment Measurement

Microwave spectroscopy offers unparalleled precision in determining the three-dimensional structure of molecules by analyzing their rotational spectra. For this compound, this technique has been instrumental in establishing its precise bond lengths and bond angles. Studies indicate an N=N bond length of approximately 1.23 Å and an N-F bond length around 1.35 Å researchgate.netdtic.mil. The F-N=N bond angle is determined to be approximately 110° researchgate.netdtic.mil. Furthermore, microwave spectroscopy allows for the measurement of the molecule's dipole moment. This compound possesses a small but non-zero dipole moment, reported to be around 0.16 D wikipedia.orgnist.gov, which is consistent with its cis configuration and the asymmetry introduced by the fluorine atoms.

| Parameter | Value (Å or ° or D) | Uncertainty | Reference |

| N=N Bond Length | 1.23 | ±0.005 | researchgate.netdtic.mil |

| N-F Bond Length | 1.35 | ±0.01 | researchgate.netdtic.mil |

| F-N=N Bond Angle | 110° | ±0.50° | researchgate.netdtic.mil |

| Dipole Moment | 0.16 | ±0.01 D | wikipedia.orgnist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is vital for confirming the isomeric structure and chemical environment of fluorine atoms in this compound. The ¹⁹F NMR spectrum of this compound typically exhibits a single resonance due to the molecule's symmetry, with a chemical shift in the range of -10 to -30 ppm relative to neat CFCl₃ ucsb.edu. A significant ¹⁹F-¹⁹F coupling constant is observed, characteristic of the cis arrangement of the fluorine atoms, often falling between 50-100 Hz ucsb.edu. These spectroscopic parameters unequivocally confirm the presence of two equivalent fluorine atoms in a cis configuration, distinguishing it from the trans isomer.

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment | Reference |

| ¹⁹F | -10 to -30 | ¹⁹F-¹⁹F: 50-100 | F atoms | ucsb.edu |

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Photoisomerization Studies

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by transitions associated with the N=N chromophore, specifically π→π* and n→π* transitions chemrxiv.orgmdpi.comresearchgate.net. These absorptions are typically observed in the ultraviolet region, with absorption maxima (λ_max) often reported around 250-280 nm chemrxiv.orgmdpi.comresearchgate.net. Studies have also investigated the photochemical behavior of difluorodiazene isomers, noting that UV irradiation can induce isomerization between the (Z) and (E) forms chemrxiv.orgmdpi.commasterorganicchemistry.com. The distinct absorption profiles of the isomers are crucial for understanding and controlling such photoisomerization processes.

| Absorption Maxima (λ_max) | Molar Absorptivity (ε) | Electronic Transition | Reference |

| 250-280 nm | Not specified | π→π, n→π | chemrxiv.orgmdpi.comresearchgate.net |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is indispensable for molecular identification, providing the molecular weight and elemental composition through the molecular ion peak. For this compound, the molecular ion peak ([M]⁺) corresponds to its molecular formula (C₂F₂N₂), with a mass of approximately 66.011 g/mol wikipedia.org. Fragmentation analysis reveals characteristic pathways, such as the loss of a fluorine atom ([M-F]⁺) or the cleavage of the N=N bond, yielding fragments like [FN₂]⁺ or [FN]⁺ msu.educhemguide.co.uksavemyexams.comlibretexts.orglibretexts.org. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecular ion and its fragments, providing definitive evidence of the compound's identity.

| m/z Value (approx.) | Fragment Assignment | Reference |

| 66 | [M]⁺ | wikipedia.org |

| 47 | [M-F]⁺ | msu.educhemguide.co.uksavemyexams.comlibretexts.org |

| 28 | [N₂]⁺ or [FN]⁺ | msu.educhemguide.co.uksavemyexams.comlibretexts.org |

Compound Table

this compound

Applications of Z Difluorodiazene in Specialized Chemical Processes

Development as a Selective Fluorinating Agent in Organic Synthesis

(Z)-Difluorodiazene has garnered attention as a potentially selective fluorinating agent in organic synthesis. Research has explored its ability to introduce fluorine atoms into organic molecules, a process critical for modifying the properties of pharmaceuticals, agrochemicals, and materials. The specific stereochemistry of the (Z) isomer can influence its reactivity and selectivity in addition reactions across unsaturated bonds, such as alkenes and alkynes. Studies have investigated its efficacy in reactions like vicinal difluorination, where two fluorine atoms are added to adjacent carbon atoms. The controlled introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties. While still an area of active research, this compound offers a pathway for novel fluorination strategies, potentially providing alternatives to more established but sometimes less selective or harsher fluorinating reagents.

Role in the Production of Fluoropolymers

The unique structure of this compound suggests its potential utility in the synthesis of specialized fluoropolymers. As a difunctional molecule containing fluorine, it can act as a monomer or comonomer in polymerization reactions, particularly in plasma polymerization or other gas-phase polymerization techniques. The incorporation of the N=N moiety and fluorine atoms into polymer chains could impart distinct properties, such as enhanced thermal stability, chemical inertness, specific dielectric characteristics, or unique optical properties. Research in this area focuses on controlling the polymerization process to achieve desired polymer architectures and properties, potentially leading to advanced materials for electronics, coatings, or high-performance membranes.

Utilization as a Precursor in High-Energy Polynitrogen Compound Synthesis

This compound serves as a valuable precursor in the synthesis of high-energy polynitrogen compounds. These compounds, characterized by a high nitrogen content and often unstable N-N bonds, are of significant interest for applications in energetic materials, propellants, and gas generators due to their potential to release large amounts of energy and nitrogen gas upon decomposition. The nitrogen-rich backbone of this compound, combined with its fluorine substituents, allows for the construction of complex polynitrogen frameworks. Synthetic routes often involve reactions that cleave or rearrange the N=N bond and incorporate nitrogen atoms into larger, more energetic structures. The presence of fluorine can also influence the density and stability of the resulting energetic materials.

Significance in Computational Models of Combustion Chemistry and Reaction Kinetics

The thermodynamic and kinetic properties of this compound are of considerable importance in the field of computational chemistry, particularly for modeling complex reaction systems such as combustion processes and high-temperature chemical kinetics. Accurate data on its formation enthalpies, bond dissociation energies, and reaction rate constants with other species are crucial for developing reliable chemical kinetic mechanisms. Computational studies often focus on elucidating reaction pathways involving difluorodiazene, predicting its behavior under extreme conditions, and understanding its role as an intermediate or product in combustion flames or industrial chemical reactions. These models help in optimizing combustion efficiency, understanding pollutant formation, and designing new chemical processes.

Potential in Light-Driven Molecular Devices and Photochromic Systems (Analogies with Azo Compounds)

Drawing analogies with well-known photochromic azo compounds (R-N=N-R'), this compound holds potential for applications in light-driven molecular devices and photochromic systems. The central N=N double bond is susceptible to photoisomerization, potentially switching between the (Z) and (E) configurations upon irradiation with specific wavelengths of light. This reversible change in molecular geometry can lead to alterations in the compound's physical properties, such as its absorption spectrum or dipole moment. Such photoresponsive behavior is fundamental to the design of molecular switches, optical data storage media, and smart materials that can change their properties in response to light stimuli. The presence of fluorine atoms could influence the photophysical properties, including the quantum yield of isomerization and the stability of the different isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.